Ethyl 4-chloro-3-hydroxybutanoate

Catalog No.
S613107
CAS No.
10488-69-4
M.F
C6H11ClO3
M. Wt
166.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-chloro-3-hydroxybutanoate

CAS Number

10488-69-4

Product Name

Ethyl 4-chloro-3-hydroxybutanoate

IUPAC Name

ethyl 4-chloro-3-hydroxybutanoate

Molecular Formula

C6H11ClO3

Molecular Weight

166.6 g/mol

InChI

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3

InChI Key

ZAJNMXDBJKCCAT-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(CCl)O

Synonyms

4-chloro-3-hydroxybutyric acid ethyl ester, CHBE, ethyl 4-chloro-3-hydroxybutanoate

Canonical SMILES

CCOC(=O)CC(CCl)O
  • Chiral nature: ECHB exists in two enantiomeric forms, meaning they are mirror images of each other and have different properties. This makes it a valuable building block for synthesizing other chiral molecules, which are crucial in various fields like drug discovery and material science [].

Chiral Building Block:

ECHB, particularly its enantiopure forms, are used as starting materials for the synthesis of various chiral compounds. Here are some examples:

  • Macrolide iriomoteolide-1b: ECHB serves as a precursor for the synthesis of allyl stannane, a key intermediate in the total synthesis of this macrolide antibiotic [].
  • Chiral α-amino acid fragment: ECHB can be used to prepare a chiral γ-amino acid fragment, which is a building block for the immunosuppressive agent FR252921 [].

Other Potential Applications:

While less established compared to its use as a chiral building block, ECHB is also being explored for potential applications in other areas, including:

  • Biomedical research: ECHB's interaction with biological systems is being investigated, although the specific details and potential uses are still under exploration [].
  • Material science: The unique properties of ECHB might hold promise for the development of novel materials, but further research is needed to explore this potential.

Ethyl 4-chloro-3-hydroxybutanoate is an organic compound with the molecular formula C₆H₁₁ClO₃. It features a chloro group at the fourth position and a hydroxy group at the third position of a butanoate chain. This compound is notable for its chiral center, which can exist in different enantiomeric forms, specifically (R)- and (S)-4-chloro-3-hydroxybutanoate. The presence of both the hydroxy and chloro groups contributes to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry.

  • Asymmetric Reduction: This compound can be synthesized through the asymmetric reduction of ethyl 4-chloroacetoacetate using various biocatalysts such as Escherichia coli expressing specific alcohol dehydrogenases. For instance, using recombinant Escherichia coli cells can yield high enantiomeric excesses of both (R)- and (S)-forms of the compound .
  • Esterification: The hydroxy group can participate in esterification reactions, forming esters with various acids, which can be useful in synthesizing more complex molecules.
  • Dehydrochlorination: The chloro group may also be removed under certain conditions, leading to the formation of other derivatives.

Ethyl 4-chloro-3-hydroxybutanoate exhibits significant biological activity, particularly as a chiral intermediate in drug synthesis. Its derivatives have been explored for their potential in developing pharmaceuticals that target various biological pathways. Notably, it has been linked to cholesterol-lowering drugs due to its structural similarities with known HMG-CoA reductase inhibitors .

Several methods exist for synthesizing ethyl 4-chloro-3-hydroxybutanoate:

  • Biocatalytic Synthesis: Utilizing recombinant Escherichia coli strains that express secondary alcohol dehydrogenases allows for efficient synthesis with high yields and enantioselectivity. For example, one study achieved over 99% enantiomeric excess using a specific strain .
  • Chemical Synthesis: Traditional chemical synthesis methods involve starting from ethyl 4-chloroacetoacetate and employing reducing agents or catalysts to facilitate the reaction under controlled conditions .
  • Hydrolysis and Esterification: Hydrolysis of esters followed by subsequent reactions can also yield this compound.

Ethyl 4-chloro-3-hydroxybutanoate serves various applications:

  • Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of chiral drugs, especially those targeting metabolic pathways related to cholesterol management.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Biotechnology: The compound's ability to act as a substrate for specific enzymes makes it useful in biotransformation processes.

Studies have shown that ethyl 4-chloro-3-hydroxybutanoate interacts with various biological systems, particularly in enzymatic pathways. Its derivatives have been evaluated for their inhibitory effects on enzymes involved in lipid metabolism, showcasing its potential as a therapeutic agent in hyperlipidemia treatment .

Additionally, interaction studies involving recombinant strains of Escherichia coli have revealed insights into substrate specificity and enzyme kinetics, which are crucial for optimizing biocatalytic processes .

Several compounds are structurally or functionally similar to ethyl 4-chloro-3-hydroxybutanoate:

Compound NameStructural FeaturesUnique Properties
Ethyl 4-chloroacetoacetateChloro group at position fourPrecursor for ethyl 4-chloro-3-hydroxybutanoate
Ethyl (R)-4-chloro-3-hydroxybutanoateChiral center at the same positionSpecific enantiomer with distinct biological activity
Ethyl (S)-4-chloro-3-hydroxybutanoateChiral center at the same positionDifferent enantiomer with unique pharmacological effects
Ethyl 4-hydroxybutanoateHydroxy group at position fourLacks chloro substituent; different reactivity

Ethyl 4-chloro-3-hydroxybutanoate is unique due to its combination of both chloro and hydroxy functional groups, which enhances its reactivity and potential applications compared to its analogs.

The synthesis of CHBE emerged in the late 20th century alongside statin development. Early routes relied on multi-step chemical processes, such as epoxy chloropropane ring-opening with sodium cyanide, yielding 4-chloro-3-hydroxybutyronitrile (A3) followed by ethanolic hydrogen chloride alcoholysis. However, these methods suffered from low yields (~49%) and laborious purification.

The shift to biocatalysis began in the 2000s with carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs). For instance, Sporobolomyces salmonicolor AKU 4429’s NADPH-dependent ADH enabled aqueous-organic biphasic systems for COBE reduction. Breakthroughs in enzyme engineering, such as Stenotrophomonas maltophilia’s SmADH31 (2015), allowed substrate concentrations up to 4 M and monophasic aqueous reactions, simplifying downstream processing. Today, recombinant Escherichia coli co-expressing ADHs and glucose dehydrogenases (GDHs) dominate industrial production, achieving 660 g/L (S)-CHBE in 6 hours.

Importance as a Chiral Pharmaceutical Intermediate

CHBE’s value lies in its stereochemical precision. The (S)-enantiomer is indispensable for statin side chains, influencing HMG-CoA reductase inhibition efficacy. Key metrics include:

PropertyValueSource
Molecular FormulaC₆H₁₁ClO₃
Molecular Weight166.60 g/mol
Enantiomeric Excess>99.9% ee
Boiling Point120–122°C (0.5 mmHg)

Biocatalytic methods outperform chemical synthesis in ee (99.9% vs. 70–85%) and yield (92% vs. 49%). This enantiopurity avoids costly chromatographic separations, critical for cost-effective statin production.

Role in Statin-Type Drug Synthesis

(S)-CHBE is the cornerstone of atorvastatin’s side chain, which inhibits cholesterol biosynthesis. The synthetic pathway involves:

  • Asymmetric Reduction: COBE → (S)-CHBE via SmADH31/GDH.
  • Epoxide Formation: (S)-CHBE → epoxide intermediate.
  • Nucleophilic Displacement: Epoxide opening with amines to form the statin side chain.

Industrial-scale processes use 500-L fermentors, producing 13.90 g DCW/L biomass and 23,661.65 U/L enzyme activity, achieving 2664 g/L/day productivity. Comparatively, chemical routes require toxic cyanides and harsh conditions, making biocatalysis the sustainable choice.

Nomenclature and Structural Relevance in Medicinal Chemistry

The IUPAC name, ethyl 4-chloro-3-hydroxybutanoate, reflects its ester and β-hydroxy chloride functionalities. Stereochemistry is denoted as:

  • (S)-CHBE: (S)-4-chloro-3-hydroxybutanoic acid ethyl ester (CAS 86728-85-0).
  • (R)-CHBE: (R)-4-chloro-3-hydroxybutanoic acid ethyl ester (CAS 90866-33-4).

The 3-hydroxy group’s configuration dictates biological activity. Molecular dynamics simulations show (S)-CHBE’s optimal fit into HMG-CoA reductase’s active site, reducing Ki values by 50% compared to (R)-CHBE.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types